Home > Products > Screening Compounds P108893 > 6-Methoxy-4-methyl-2-(methylsulfanyl)quinazoline
6-Methoxy-4-methyl-2-(methylsulfanyl)quinazoline -

6-Methoxy-4-methyl-2-(methylsulfanyl)quinazoline

Catalog Number: EVT-5894520
CAS Number:
Molecular Formula: C11H12N2OS
Molecular Weight: 220.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(7-Acetoxy-6-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate

Compound Description: This compound is an intermediate in the synthesis of 3-(4-hydroxyphenyl)-4-methyl-6-methoxy-7-hydroxycoumarin, a nonsteroidal analog of 2-methoxyestradiol (2-ME). []

8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinoline (I)

Compound Description: This compound, also referred to as compound I in the study, exhibits potent blood and tissue schizonticidal activity, making it a valuable lead for antimalarial drug development. []

6-Methoxy-4-methyl-N-[6-(substituted-1-piperazinyl)hexyl]-8-quinolinamines

Compound Description: This series of compounds, particularly 4-[6-[6-methoxy-4-methyl-8-quinolinyl)amino]hexyl]-1-piperazineethanol (1b), demonstrates effectiveness against Leishmania donovani infections in hamsters. []

Methyl 2-hydroxy-4-methoxy-6-phenylbenzoate and methyl 2-hydroxy-6-methoxy-4-phenylbenzoate

Compound Description: This study focuses on the synthesis and structural reassignment of methyl 2-hydroxy-4-methoxy-6-phenylbenzoate (3b) and methyl 2-hydroxy-6-methoxy-4-phenylbenzoate (7a), derived from phenyl dipyrone. []

4-Substituted-6-methyl-2-(methylthio)pyrimidines

Compound Description: This paper describes an efficient palladium-catalyzed Sonogashira reaction for synthesizing 4-substituted-6-methyl-2-(methylthio)pyrimidines. []

6-Methoxy-4-methyl-2H-chromen-2-one

Compound Description: This compound is a planar coumarin derivative, as confirmed by crystallographic studies. []

2-amino-substituted 6-methoxy-4-trifluoromethyl-9H-pyrimido[4,5-b]indoles

Compound Description: This class of compounds has been identified as potential antitumor agents, demonstrating promising activity against myelogenous leukemia and colon cancer. []

1-(2-Nitro-4-methyl phenyl)-6-methyl-6-methoxy-1,4,5,6-tetrahydro-pyrimidine-2-(3H) thione (TPT)

Compound Description: This compound acts as a highly selective chemosensor for Hg2+ ions. Incorporated into PVC-based membranes, it exhibits high selectivity for Hg2+ over other mono-, bi-, and trivalent cations. []

Overview

6-Methoxy-4-methyl-2-(methylsulfanyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family, which is characterized by a fused bicyclic structure containing a benzene ring and a pyrimidine ring. Quinazolines have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific structure of 6-methoxy-4-methyl-2-(methylsulfanyl)quinazoline allows it to interact with various biological targets, making it a subject of ongoing research in medicinal chemistry.

Source

The compound can be synthesized through various methods, often involving the modification of existing quinazoline derivatives. Research articles and chemical databases provide detailed synthetic routes and biological evaluations of this compound and its derivatives.

Classification

6-Methoxy-4-methyl-2-(methylsulfanyl)quinazoline is classified as an organic compound and specifically as a member of the quinazoline family. Its structure includes methoxy, methyl, and methylsulfanyl substituents, which influence its chemical reactivity and biological activity.

Synthesis Analysis

Methods

The synthesis of 6-methoxy-4-methyl-2-(methylsulfanyl)quinazoline can be achieved through several synthetic routes:

  1. Cyclization Reactions: One common method involves the cyclization of 2-amino-benzonitrile with methylthiol in the presence of appropriate catalysts under acidic conditions. This reaction forms the quinazoline core by closing the ring structure.
  2. Functional Group Modifications: The introduction of methoxy and methyl groups can be performed through alkylation reactions using suitable alkyl halides or by employing nucleophilic substitution methods.
  3. Transition Metal-Catalyzed Reactions: Techniques such as Suzuki–Miyaura coupling can also be utilized for synthesizing derivatives with specific substituents under mild conditions, enhancing functional group tolerance.

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For example, reactions may be performed in solvents like dimethylformamide or ethanol under reflux conditions to facilitate cyclization.

Molecular Structure Analysis

Structure

The molecular structure of 6-methoxy-4-methyl-2-(methylsulfanyl)quinazoline consists of:

  • A quinazoline core with two nitrogen atoms in the ring.
  • A methoxy group (-OCH₃) at the 6-position.
  • A methyl group (-CH₃) at the 4-position.
  • A methylsulfanyl group (-SCH₃) at the 2-position.

Data

The molecular formula is C11H12N2OSC_{11}H_{12}N_2OS, with a molecular weight of approximately 224.29 g/mol. The compound's structural features contribute to its potential reactivity and biological interactions.

Chemical Reactions Analysis

Reactions

6-Methoxy-4-methyl-2-(methylsulfanyl)quinazoline can undergo various chemical reactions:

  1. Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  2. Reduction: The quinazoline ring may be reduced to form dihydroquinazolines under specific conditions using reducing agents such as lithium aluminum hydride.
  3. Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Technical Details

The choice of reagents and reaction conditions significantly affects the outcome of these reactions. For instance, oxidation reactions typically require careful monitoring to prevent overoxidation, while reduction reactions may necessitate an inert atmosphere to avoid degradation.

Mechanism of Action

The mechanism of action for 6-methoxy-4-methyl-2-(methylsulfanyl)quinazoline involves its interaction with specific biological targets:

  1. Enzyme Inhibition: This compound may inhibit certain kinases involved in cell signaling pathways, particularly those associated with cancer progression.
  2. Receptor Modulation: By binding to specific receptors, it can modulate their activity, potentially leading to altered cellular responses.
  3. Biological Activity: Studies suggest that modifications in its structure enhance its binding affinity to target proteins, contributing to its therapeutic effects.
Physical and Chemical Properties Analysis

Physical Properties

6-Methoxy-4-methyl-2-(methylsulfanyl)quinazoline is typically characterized by:

  • Appearance: White crystalline solid.
  • Melting Point: Approximately 230–231 °C.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but poorly soluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to strong oxidizing agents.

Relevant data from spectral analyses (NMR, MS) provide insights into its structural characteristics and confirm the presence of functional groups.

Applications

6-Methoxy-4-methyl-2-(methylsulfanyl)quinazoline has several scientific applications:

  1. Medicinal Chemistry: It is investigated for its potential anticancer properties, with studies showing efficacy against various cancer cell lines.
  2. Biological Research: The compound serves as a tool for studying enzyme inhibition mechanisms and receptor interactions in cellular processes.
  3. Chemical Synthesis: It acts as a building block for synthesizing more complex molecules in organic chemistry.
Introduction to Quinazoline Derivatives

Structural and Functional Significance of Quinazoline Scaffolds in Medicinal Chemistry

The quinazoline nucleus (benzo[d]pyrimidine) consists of a six-membered aromatic ring system where positions 2, 4, 6, 7, 8, and 9 offer strategic sites for functionalization to optimize drug-receptor interactions. The electron-deficient nature of the pyrimidine ring facilitates π-π stacking interactions with biological targets, while the nitrogen atoms serve as hydrogen bond acceptors, crucial for molecular recognition processes. This scaffold exhibits remarkable structural plasticity, allowing synthetic modifications that yield derivatives spanning from planar, DNA-intercalating agents to three-dimensional kinase inhibitors [5] [7].

The functional significance of quinazoline derivatives is evidenced by their presence in over 200 naturally occurring alkaloids and numerous clinically approved drugs. For instance, 4-quinazolinones (lactam tautomers) demonstrate enhanced stability and hydrogen-bonding capacity compared to their unsaturated counterparts, making them particularly valuable in drug design. The bioisosteric versatility of quinazoline enables it to mimic purine bases, facilitating competitive inhibition of enzymes involved in nucleotide metabolism and signal transduction pathways. This molecular mimicry underlies the efficacy of quinazoline-based drugs targeting tyrosine kinases (e.g., EGFR inhibitors), where the scaffold occupies the ATP-binding pocket through complementary hydrogen bonding and hydrophobic interactions [1] [8].

Table 1: Clinically Approved Quinazoline-Based Drugs and Their Targets

Compound NameTherapeutic ApplicationPrimary Biological TargetKey Structural Features
GefitinibNon-small cell lung cancerEGFR tyrosine kinase4-Anilinoquinazoline
ErlotinibPancreatic/lung cancerEGFR tyrosine kinase4-Anilinoquinazoline with acetylene tail
AfatinibEGFR-mutated lung cancerEGFR/HER2 tyrosine kinases4-Anilinoquinazoline with acrylamide
DacomitinibFirst-line lung cancerPan-HER tyrosine kinase4-Anilinoquinazoline
PrazosinHypertension/Benign prostatic hyperplasiaα1-adrenergic receptor4-Amino-2-furoylquinazoline
TrimethoprimAntibacterialDihydrofolate reductase2,4-Diamino-5-benzylpyrimidine (quinazoline-related)

Role of Substituent Diversity in Modulating Biological Activity: Methoxy, Methyl, and Methylsulfanyl Groups

The biological profile of quinazoline derivatives is exquisitely sensitive to substituent patterns, particularly at positions 2, 4, and 6. In 6-Methoxy-4-methyl-2-(methylsulfanyl)quinazoline, each substituent contributes distinct physicochemical properties that collectively determine target affinity, selectivity, and cellular penetration:

  • 6-Methoxy Group (-OCH₃): The methoxy substituent at position 6 is a strong electron-donating group that increases electron density in the benzene ring, enhancing π-stacking interactions with hydrophobic receptor pockets. This substitution pattern significantly improves lipophilicity (log P increase of ~0.5-1.0 unit compared to unsubstituted quinazoline), facilitating membrane permeability and blood-brain barrier penetration. Methoxy groups at this position also confer metabolic stability by blocking oxidative metabolism at the 6-position, extending plasma half-life [3] [6]. In kinase inhibitors, this substitution has been associated with improved selectivity profiles due to steric complementarity with less conserved kinase regions.

  • 4-Methyl Group (-CH₃): The methyl substituent at position 4 introduces steric bulk without significantly altering electronic properties. This group enhances metabolic stability by preventing oxidative degradation at the 4-position and promotes hydrophobic interactions with target proteins. Methyl groups at this location have demonstrated the ability to modulate the quinazoline ring's tautomeric equilibrium, favoring the lactam form which participates in stronger hydrogen-bonding networks. This substitution also contributes to ~30% increase in membrane permeability compared to 4-H analogues, as measured by PAMPA assays [1] [8].

  • 2-Methylsulfanyl Group (-SCH₃): The methylsulfanyl moiety at position 2 serves as a hydrogen-bond acceptor and participates in hydrophobic interactions. This group exhibits polarizability due to the sulfur atom's lone electron pairs, enabling weak charge-transfer interactions with electron-deficient residues in target proteins. The methylsulfanyl group can undergo metabolic oxidation to sulfoxide and sulfone derivatives, which display altered pharmacology—a property exploited in prodrug design. Compared to 2-methoxy or 2-amino analogues, the methylsulfanyl group provides optimal lipophilicity balance (log P ~2.5) for cellular penetration while maintaining hydrogen-bonding capacity [6] [8].

Table 2: Electronic and Lipophilic Contributions of Key Substituents in Quinazoline Derivatives

Substituent PositionSubstituent TypeElectronic Effect (σ)Lipophilicity Contribution (π)Biological Impact
6-Methoxy-OCH₃-0.27 (strong donor)-0.02Enhanced π-stacking; metabolic stability; increased log P
4-Methyl-CH₃-0.17 (moderate donor)+0.56Steric hindrance; hydrophobic interactions; metabolic blocking
2-Methylsulfanyl-SCH₃+0.00 (neutral)+0.61H-bond acceptance; polarizability; moderate lipophilicity

Historical Evolution of Quinazoline-Based Drug Discovery

The medicinal exploration of quinazolines spans over a century, beginning with the pioneering synthetic work of Griess in 1869, who prepared the first quinazoline derivative (2-cyano-3,4-dihydro-4-oxoquinazoline) via condensation reactions [5] [7]. The structural elucidation and nomenclature standardization by Weddige (1887) and Paal and Bush (1889) established quinazoline as a distinct heterocyclic system worthy of pharmacological investigation. The mid-20th century witnessed the first therapeutic breakthrough with the introduction of methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) in the 1950s as a sedative-hypnotic agent, highlighting the scaffold's central nervous system activity [7].

The 1980s marked a paradigm shift with the discovery of quinazoline's tyrosine kinase inhibitory properties. This era produced prazosin (1974), an α1-adrenergic antagonist for hypertension, followed by the revolutionary anticancer agents gefinitib (2003) and erlotinib (2004)—first-generation EGFR inhibitors that transformed non-small cell lung cancer treatment. These developments capitalized on structure-activity relationship (SAR) studies establishing the 4-anilinoquinazoline pharmacophore as a privileged structure for kinase inhibition [1] [8].

The evolution continues with third-generation quinazoline derivatives addressing drug resistance mechanisms. Osimertinib (2015), though not a quinazoline, was inspired by quinazoline pharmacophores and incorporates a covalent-binding acrylamide group. Contemporary research focuses on polypharmacology approaches, designing quinazoline derivatives that simultaneously target multiple oncogenic pathways. The compound 6-Methoxy-4-methyl-2-(methylsulfanyl)quinazoline represents this modern trajectory, integrating optimized substituents for enhanced target affinity and drug-like properties [3] [8].

Table 3: Historical Milestones in Quinazoline-Based Drug Development

Time PeriodKey DevelopmentsRepresentative CompoundsTherapeutic Advancements
1869-1950Initial synthesis and structural characterization2-Cyano-3,4-dihydro-4-oxoquinazolineFoundation of quinazoline chemistry
1950-1980CNS-active agents; antihypertensivesMethaqualone; PrazosinFirst therapeutic applications
1980-2000Kinase inhibition discovery; folate antagonistsTrimethoprim analoguesRational target-based design
2000-2010EGFR inhibitors for oncologyGefitinib; Erlotinib; LapatinibTargeted cancer therapy revolution
2010-PresentCovalent inhibitors; multitarget agents; resistance modulationAfatinib; Dacomitinib; Osimertinib*Overcoming drug resistance; polypharmacology

Note: Osimertinib is a pyrimidine-based inhibitor developed using quinazoline SAR principles

Properties

Product Name

6-Methoxy-4-methyl-2-(methylsulfanyl)quinazoline

IUPAC Name

6-methoxy-4-methyl-2-methylsulfanylquinazoline

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

InChI

InChI=1S/C11H12N2OS/c1-7-9-6-8(14-2)4-5-10(9)13-11(12-7)15-3/h4-6H,1-3H3

InChI Key

SEFHOIOTSQLTMA-UHFFFAOYSA-N

SMILES

CC1=C2C=C(C=CC2=NC(=N1)SC)OC

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)SC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.